molecular formula C13H15ClN2O2 B13559838 1-(1-Benzofuran-2-carbonyl)piperazinehydrochloride

1-(1-Benzofuran-2-carbonyl)piperazinehydrochloride

Cat. No.: B13559838
M. Wt: 266.72 g/mol
InChI Key: QHGNOZGVPDXNHX-UHFFFAOYSA-N
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Description

1-(1-benzofuran-2-carbonyl)piperazine hydrochloride is an organic compound with the molecular formula C13H14N2O2·HCl It is a derivative of benzofuran and piperazine, two important scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzofuran-2-carbonyl)piperazine hydrochloride typically involves the reaction of benzofuran-2-carboxylic acid with piperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

In an industrial setting, the production of 1-(1-benzofuran-2-carbonyl)piperazine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(1-benzofuran-2-carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-methanol derivatives .

Scientific Research Applications

1-(1-benzofuran-2-carbonyl)piperazine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-2-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-benzofuran-2-carbonyl)piperidine hydrochloride
  • 1-(1-benzofuran-2-carbonyl)morpholine hydrochloride
  • 1-(1-benzofuran-2-carbonyl)pyrrolidine hydrochloride

Uniqueness

1-(1-benzofuran-2-carbonyl)piperazine hydrochloride is unique due to the combination of the benzofuran and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, solubility, and biological activity .

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

1-benzofuran-2-yl(piperazin-1-yl)methanone;hydrochloride

InChI

InChI=1S/C13H14N2O2.ClH/c16-13(15-7-5-14-6-8-15)12-9-10-3-1-2-4-11(10)17-12;/h1-4,9,14H,5-8H2;1H

InChI Key

QHGNOZGVPDXNHX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3O2.Cl

Origin of Product

United States

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